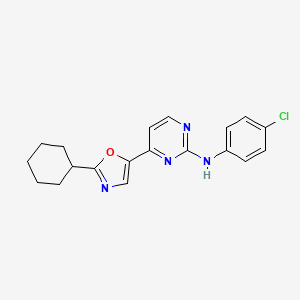

N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-(4-chlorophényl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine est un composé organique synthétique appartenant à la classe des dérivés de la pyrimidine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-(4-chlorophényl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la préparation du noyau pyrimidinique, suivie de l’introduction du cycle oxazole et du groupe chlorophényle. Les conditions réactionnelles comprennent souvent l’utilisation de catalyseurs, de solvants et de températures contrôlées afin de garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.

Méthodes de production industrielle

Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs discontinus ou à flux continu. Le processus serait optimisé pour l’efficacité des coûts, la capacité de production et les considérations environnementales. Les étapes clés comprendraient la purification et le contrôle de la qualité pour répondre aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions

La N-(4-chlorophényl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé.

Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l’hydrure de lithium et d’aluminium) et divers nucléophiles ou électrophiles. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir le résultat souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur le cycle aromatique.

Applications de la recherche scientifique

Chimie

En chimie, la N-(4-chlorophényl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine est étudiée pour son potentiel en tant que composant de base pour des molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux en chimie organique synthétique.

Biologie

Biologiquement, ce composé peut présenter des propriétés intéressantes telles que l’inhibition enzymatique ou la liaison aux récepteurs. Les chercheurs étudient son potentiel en tant que composé de référence pour le développement de médicaments, en particulier dans des domaines tels que le cancer, l’inflammation et les maladies infectieuses.

Médecine

En médecine, les dérivés de ce composé pourraient être explorés pour leur potentiel thérapeutique. Les études peuvent se concentrer sur leur efficacité, leur sécurité et leur mécanisme d’action dans le traitement de diverses affections médicales.

Industrie

Au niveau industriel, le composé pourrait être utilisé dans le développement de nouveaux matériaux, agrochimiques ou pharmaceutiques. Sa stabilité chimique et sa réactivité en font un candidat polyvalent pour diverses applications.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding. Researchers investigate its potential as a lead compound for drug development, particularly in areas like cancer, inflammation, and infectious diseases.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Studies may focus on their efficacy, safety, and mechanism of action in treating various medical conditions.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it a versatile candidate for various applications.

Mécanisme D'action

Le mécanisme d’action de la N-(4-chlorophényl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir d’enzymes, de récepteurs ou d’autres protéines. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à l’effet biologique souhaité. Les voies impliquées peuvent inclure la transduction du signal, l’expression génique ou les processus métaboliques.

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires comprennent d’autres dérivés de la pyrimidine avec des substituants variables. En voici des exemples :

- 4-(2-Cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine

- N-(4-bromophényl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Unicité

Ce qui distingue la N-(4-chlorophényl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine, c’est sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques. La présence du groupe chlorophényle, par exemple, peut améliorer son affinité de liaison à certaines cibles ou modifier sa réactivité par rapport à des composés similaires.

Propriétés

Numéro CAS |

647031-03-6 |

|---|---|

Formule moléculaire |

C19H19ClN4O |

Poids moléculaire |

354.8 g/mol |

Nom IUPAC |

N-(4-chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C19H19ClN4O/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(24-19)17-12-22-18(25-17)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,21,23,24) |

Clé InChI |

HQQGDLZOQXUFFR-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)

![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)

![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)

![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)

![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)

![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)